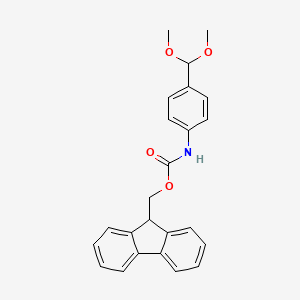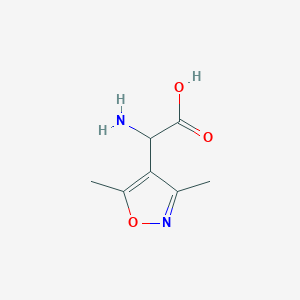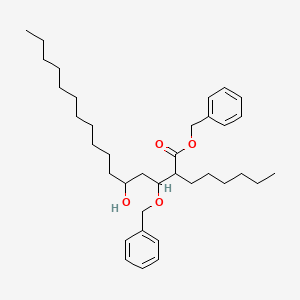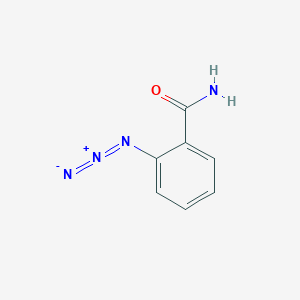
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C24H23NO4 and a molecular weight of 389.44372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(dimethoxymethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-fluoren-9-yl)methyl (4-aminobenzyl)carbamate: Similar in structure but contains an amino group instead of a dimethoxymethyl group.
(9H-fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate: Contains a hydroxy group instead of a dimethoxymethyl group.
Uniqueness
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxymethyl group enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C24H23NO4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[4-(dimethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C24H23NO4/c1-27-23(28-2)16-11-13-17(14-12-16)25-24(26)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
DZCNEQXPLJXLKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)













